molecular formula C15H15F2N3O3 B5540570 N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide

N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide

Cat. No. B5540570
M. Wt: 323.29 g/mol
InChI Key: ZLDYJSOTPPWBDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions and pathways, often leveraging fluorinated intermediates for enhanced activity and specificity. For instance, the preparation of difluoromethoxylated heterocycles, which share some structural features with the target compound, has been developed using difluoromethyl triflate under specific conditions to introduce fluorine atoms into the molecule, a method that could potentially be adapted for the synthesis of our target compound (Landelle et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to our target involves complex arrangements of atoms and functional groups, contributing to their biological activity and chemical reactivity. Techniques such as X-ray diffraction and NMR spectroscopy are essential tools for determining the precise molecular configuration, aiding in understanding the relationship between structure and function (Liu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving the target compound or its analogs often include cyclopropanation, a critical step in modifying the core structure to enhance desired properties. For example, gold(I)-catalyzed oxidative cyclopropanation has been employed in synthesizing cyclopropane carboxaldehyde derivatives from propiolamides (Yeom & Shin, 2013). Such reactions are pivotal in the synthesis and modification of the target compound.

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. The crystalline structure and physical behavior under different conditions can significantly influence the compound's utility in various applications. Detailed analysis using crystallography and thermal analysis provides insights into these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's applicability in different scientific domains. For instance, the reactivity of imidazolidinyl derivatives under various conditions can reveal potential applications and limitations of our target compound. Studies have shown that such compounds can undergo specific reactions to yield products with significant biological or chemical activity (Hussein & Moustafa, 2023).

Scientific Research Applications

Synthesis and Biological Activity

  • Tri- and Difluoromethoxylated N-based Heterocycles : Research on the synthesis of F3CO- and F2HCO-analogues of imidacloprid and thiacloprid demonstrated the development of novel compounds with potential insecticidal activity. This work highlights the synthesis strategies and biological evaluations of these compounds, providing insights into their potential applications in pest control (Landelle et al., 2017).

  • Antifungal and Antibacterial Derivatives : Studies on new 1,3-diaryl-5-thioxo-imidazolidin-2,4-dione derivatives revealed their synthesis, reactions, and evaluation of antibacterial and antifungal activities. These compounds showed significant activities against tested organisms, highlighting their potential in developing new therapeutic agents (El-Sharief et al., 2016).

Herbicidal Activity

  • Herbicidal Applications : The synthesis and herbicidal activity of certain compounds, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, were investigated, indicating their effectiveness in weed control. This research suggests potential agricultural applications for these chemical entities (Liu et al., 2008).

Chemical Synthesis Techniques

  • Novel Synthesis Approaches : Investigations into the synthesis of imidazol(in)ium-2-carboxylates as precursors for N-heterocyclic carbene in catalysis demonstrated innovative approaches to creating compounds for olefin metathesis and cyclopropanation reactions. Such research outlines the versatility of these compounds in synthetic chemistry applications (Tudose et al., 2006).

properties

IUPAC Name

N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3/c16-8-1-2-10(17)9(7-8)15(5-6-15)20-12(21)4-3-11-13(22)19-14(23)18-11/h1-2,7,11H,3-6H2,(H,20,21)(H2,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDYJSOTPPWBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)F)F)NC(=O)CCC3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide

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